3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide
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Overview
Description
3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide is a chemical compound with the molecular formula C₁₇H₂₅N₃O₃. It is known for its unique structure, which includes a piperidine ring and a benzohydrazide moiety.
Preparation Methods
The synthesis of 3,4-dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzohydrazide and 1-propylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or piperidine ring are replaced with other groups.
Scientific Research Applications
3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide can be compared with other similar compounds, such as:
3,4-Dimethoxybenzohydrazide: Lacks the piperidine ring, making it less complex.
1-Propylpiperidine: Does not contain the benzohydrazide moiety.
N’-Substituted Benzohydrazides: These compounds have different substituents on the benzohydrazide moiety, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-4-9-20-10-7-14(8-11-20)18-19-17(21)13-5-6-15(22-2)16(12-13)23-3/h5-6,12H,4,7-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUDZGSHIXFLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=C(C=C2)OC)OC)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356997 |
Source
|
Record name | ST50911514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5587-09-7 |
Source
|
Record name | ST50911514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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